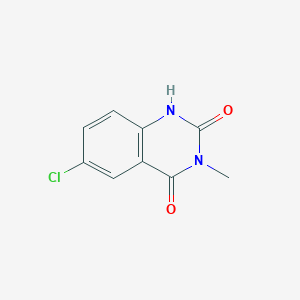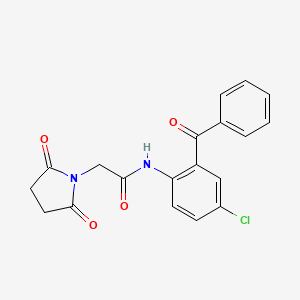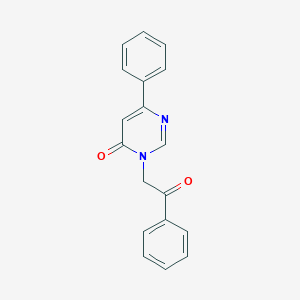
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione (CPT-1) is a synthetic compound that has been used in a variety of scientific research applications. CPT-1 is a heterocyclic compound that contains two nitrogen atoms and a chlorine atom in its structure. It is a colorless solid that is soluble in organic solvents and has a melting point of approximately 147°C. The compound is produced by the condensation of 2-chlorophenylacetonitrile with 2-methylpropylhydrazine. CPT-1 has been used in studies of the biochemical and physiological effects of various drugs and in laboratory experiments for the synthesis of new compounds.
Scientific Research Applications
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been used in a variety of scientific research applications. It has been studied as a potential drug target for the treatment of various diseases and conditions, including cancer, inflammation, and metabolic disorders. It has also been used in laboratory experiments for the synthesis of new compounds. In addition, this compound has been used in studies of the biochemical and physiological effects of various drugs.
Mechanism of Action
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential as a drug target for the treatment of various diseases and conditions. The mechanism of action of this compound is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of various drugs. In addition, this compound may also act as an agonist or antagonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of laboratory experiments. In general, this compound has been found to have a variety of effects on the body, including the inhibition of certain enzymes involved in the metabolism of various drugs, the activation of certain receptors, and the modulation of cell signaling pathways. In addition, this compound has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
Advantages and Limitations for Lab Experiments
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize, and it can be used in a variety of experiments. In addition, this compound has been found to have a variety of effects on the body, making it a useful compound for studying the biochemical and physiological effects of various drugs. However, this compound also has some limitations. It is not yet fully understood how it works, and it has not been approved for use in humans.
Future Directions
The potential of 1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione as a drug target for the treatment of various diseases and conditions is still being explored. Future research should focus on the mechanism of action of this compound and its effects on the body. In addition, further studies should be conducted to determine the efficacy of this compound in the treatment of various diseases and conditions. Finally, further studies should be conducted to explore the potential of this compound as a tool for the synthesis of new compounds.
Synthesis Methods
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is synthesized by the condensation of 2-chlorophenylacetonitrile with 2-methylpropylhydrazine. This reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, and is usually performed at a temperature of 70-80°C. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The reaction is complete when the desired product is isolated and purified by recrystallization.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(2)9-16-7-8-17(14(19)13(16)18)12-6-4-3-5-11(12)15/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMTXJCKWXSBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(2-phenylethyl)urea](/img/structure/B6574809.png)




![3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6574837.png)

![2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574850.png)
![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574851.png)
![5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6574866.png)
![2-[4-(2-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6574873.png)
![2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6574884.png)
![5,6-dimethyl-1-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B6574894.png)
![2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide](/img/structure/B6574901.png)
